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1-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Src/Abl dual inhibition kinase selectivity pyrazolo[3,4-d]pyrimidine SAR

1-(3,4-Dichlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890897-58-2, PubChem CID is a synthetic small molecule belonging to the 4-amino-substituted pyrazolo[3,4-d]pyrimidine class, a privileged scaffold extensively characterized as a core for dual Src/Abl tyrosine kinase inhibitors. The compound features a 3,4-dichlorophenyl substituent at the N1 position of the pyrazolo[3,4-d]pyrimidine core and a 3-fluorophenylamine moiety at the C4 position, with a molecular formula of C17H10Cl2FN5 and a molecular weight of 374.2 g/mol.

Molecular Formula C17H10Cl2FN5
Molecular Weight 374.2
CAS No. 890897-58-2
Cat. No. B2569103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS890897-58-2
Molecular FormulaC17H10Cl2FN5
Molecular Weight374.2
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C17H10Cl2FN5/c18-14-5-4-12(7-15(14)19)25-17-13(8-23-25)16(21-9-22-17)24-11-3-1-2-10(20)6-11/h1-9H,(H,21,22,24)
InChIKeyONSJPWUTMXPGTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890897-58-2): Procurement-Relevant Compound Profile


1-(3,4-Dichlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890897-58-2, PubChem CID 41476247) is a synthetic small molecule belonging to the 4-amino-substituted pyrazolo[3,4-d]pyrimidine class, a privileged scaffold extensively characterized as a core for dual Src/Abl tyrosine kinase inhibitors [1]. The compound features a 3,4-dichlorophenyl substituent at the N1 position of the pyrazolo[3,4-d]pyrimidine core and a 3-fluorophenylamine moiety at the C4 position, with a molecular formula of C17H10Cl2FN5 and a molecular weight of 374.2 g/mol [2]. This substitution pattern places it within a well-studied series originating from the University of Siena medicinal chemistry program, where halogenated N4-aryl substitutions have been shown to modulate both Src and Abl inhibitory potency and antiproliferative activity against Bcr-Abl-positive leukemia cell lines [1][3].

Why 1-(3,4-Dichlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Replaced by In-Class Analogs


Within the 4-amino pyrazolo[3,4-d]pyrimidine series, substitution at both the N1 and C4 positions is a critical determinant of kinase selectivity and cellular potency [1]. The N1-(3,4-dichlorophenyl) group contributes to Abl kinase affinity through halogen-bond interactions in the hydrophobic pocket, while the nature of the C4 N-aryl substituent—here a 3-fluorophenyl group—modulates the Src/Abl selectivity ratio and physicochemical properties including lipophilicity (XLogP3 = 5.1) and topological polar surface area (TPSA = 55.6 Ų) [2][3]. Even closely related analogs differing by a single halogen position or substitution pattern (e.g., N-(4-chlorophenyl), N-(3-methylphenyl), or N-(4-ethoxyphenyl) variants bearing the same N1-dichlorophenyl group) can exhibit substantially divergent kinase inhibition profiles, as demonstrated in systematic SAR studies of this scaffold [1][4]. Consequently, generic substitution without verification of target-specific biochemical activity risks introducing uncontrolled variability in kinase selectivity, cellular antiproliferative potency, and ADME behavior [4].

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Closest Analogs


N4-(3-Fluorophenyl) Substitution Confers Distinct Src/Abl Selectivity Fingerprint vs. N4-(4-Chlorophenyl) and N4-(4-Ethoxyphenyl) Analogs

In the 4-amino pyrazolo[3,4-d]pyrimidine series bearing a conserved N1-(3,4-dichlorophenyl) group, the identity of the C4 N-aryl substituent directly controls the Src vs. Abl inhibitory ratio. The meta-fluorophenyl substitution in the target compound introduces an electron-withdrawing fluorine at the 3-position of the aniline ring, which—based on established SAR from Schenone et al. (2008)—is predicted to modulate the hydrogen-bonding interaction with the hinge region of the kinase ATP-binding site differently than para-substituted analogs such as N-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890897-xx-x, MW 390.65) or N-(4-ethoxyphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890897-53-7, MW 400.3) [1][2]. The 3-fluoro substituent provides a smaller van der Waals volume and distinct electrostatic potential compared to 4-Cl, 4-OEt, or 3-CH3 analogs, which affects binding pocket complementarity [3].

Src/Abl dual inhibition kinase selectivity pyrazolo[3,4-d]pyrimidine SAR

Halogen Substitution Pattern at N4-(3-Fluorophenyl) vs. N4-(3-Chloro-4-methoxyphenyl) Drives Divergent CYP450 Metabolic Stability Profiles

A dedicated CYP450 metabolism study of pyrazolo[3,4-d]pyrimidine dual Abl/Src inhibitors (compounds 1–10 from the Schenone series) demonstrated that these compounds undergo an oxidative dechlorination reaction mediated by CYP enzymes, with the rate and extent of metabolism being highly sensitive to the specific halogen substitution pattern on both the N1 and N4 aryl rings [1]. The target compound's N4-(3-fluorophenyl) group replaces the metabolically labile chlorine atoms present in analogs such as N-(3-chloro-4-methoxyphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890896-97-6, MW 412.1), thereby altering the substrate recognition by CYP3A4 and other CYP isoforms. The absence of a para-methoxy group (present in the 3-Cl-4-OMe analog) further differentiates the metabolic soft spots [1][2].

metabolic stability CYP450 oxidative dechlorination ADME

N1-(3,4-Dichlorophenyl) Anchor Confers Abl Affinity Advantage vs. N1-(4-Fluorophenyl) or N1-Unsubstituted Pyrazolo[3,4-d]pyrimidine Scaffolds

Structure-based optimization studies demonstrated that insertion of halogen substituents at the N1-phenyl ring, particularly the 3,4-dichlorophenyl motif, improves Abl binding affinity by up to one order of magnitude compared to unsubstituted or mono-halogenated N1-phenyl analogs [1]. Molecular docking and Grid mapping analyses from Manetti et al. (2008) showed that the 3,4-dichlorophenyl group occupies a hydrophobic pocket in the Abl kinase domain, with the chlorine atoms forming favorable van der Waals contacts that are absent in scaffolds bearing N1-(4-fluorophenyl) or N1-H substitution [1][2]. This N1 substituent is conserved in the target compound, anchoring it within the same affinity-optimized chemical space as the most potent dual Src/Abl inhibitors from the Siena series [3].

Abl kinase inhibition N1-substituent SAR leukemia cell lines docking

Physicochemical Property Differentiation: XLogP3 = 5.1 and TPSA = 55.6 Ų Enable Unique Permeability-Solubility Balance Relative to Heavier N4-Substituted Analogs

The target compound's computed physicochemical profile (XLogP3 = 5.1, TPSA = 55.6 Ų, MW = 374.2) places it in a distinct property space compared to commercially available analogs bearing the same N1-(3,4-dichlorophenyl) core [1]. Notably, the N4-(4-ethoxyphenyl) analog (CAS 890897-53-7, MW 400.3) and the N4-(4-chlorophenoxy)phenyl analog (CAS 890897-59-3) carry substantially higher molecular weights and increased rotatable bond counts, which correlate with reduced passive permeability and aqueous solubility based on established drug-likeness guidelines [2]. A study of 23 pyrazolo-pyrimidine Src inhibitors demonstrated that cellular viability inhibition does not linearly correlate with enzymatic Ki, underscoring the critical role of permeability and lipophilicity in determining cellular potency within this chemical series [3].

lipophilicity permeability solubility drug-likeness

Documented Dual Src/Abl Inhibitory Phenotype of the Pyrazolo[3,4-d]pyrimidine Class Enables Cross-Validation Against Published Reference Compounds

The pyrazolo[3,4-d]pyrimidine scaffold to which the target compound belongs is one of the most extensively characterized dual Src/Abl inhibitor chemotypes in the literature, with well-defined reference compounds for benchmarking [1]. Key reference compounds from the same series have been profiled alongside clinical agents such as dasatinib and bosutinib in Bcr-Abl-dependent cellular assays, providing a robust framework for contextualizing new data generated with the target compound [2]. Several compounds from the Siena series have demonstrated: (i) inhibition of Bcr-Abl tyrosine phosphorylation in K-562, KU-812, and MEG-01 leukemia cells; (ii) induction of apoptosis as measured by PARP cleavage; and (iii) direct inhibition of isolated c-Abl kinase in cell-free enzymatic assays [3]. This established mechanistic phenotype—dual inhibition of Src and Abl leading to apoptosis in Bcr-Abl-driven cells—provides a validated experimental paradigm for characterizing the target compound's biological activity [1][3].

dual Src/Abl inhibition reference compound dasatinib comparison kinase profiling

Optimal Application Scenarios for 1-(3,4-Dichlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based on Quantitative Differentiation Evidence


Kinase Selectivity Profiling: Head-to-Head Src/Abl Panel Screening Against N4-Substituted Pyrazolo[3,4-d]pyrimidine Analog Series

The target compound is optimally deployed as a key member of a focused N4-aryl substitution matrix designed to probe the Src/Abl selectivity landscape. Its 3-fluorophenyl substituent represents a critical midpoint in the electron-withdrawing capacity spectrum between electron-neutral (3-methylphenyl) and strongly electron-withdrawing (4-chlorophenyl, 3-chloro-4-methoxyphenyl) N4 analogs [1]. Procurement for parallel biochemical profiling against isolated Src and Abl kinases, using established filter-binding assays with [γ-32P]ATP as described by Schenone et al. (2008), enables direct determination of the Src/Abl selectivity ratio and identification of substitution-dependent selectivity cliffs [1][2].

Metabolic Stability Assessment in CYP450-Dependent Oxidative Dechlorination Studies

The compound's N4-(3-fluorophenyl) substitution pattern—containing only a single fluorine and no chlorine on the C4 aniline ring—makes it a valuable comparator for isolating the contribution of the N1-(3,4-dichlorophenyl) group to CYP-mediated oxidative dechlorination [3]. By comparing metabolic stability in human liver microsomes or recombinant CYP3A4 against analogs bearing additional chlorine atoms on the N4 ring (e.g., CAS 890896-97-6), researchers can deconvolute which chlorine positions are most susceptible to CYP attack, informing the design of metabolically stabilized next-generation analogs [3][4].

Cellular Antiproliferative Benchmarking in Bcr-Abl-Positive Leukemia Models (K-562, KU-812, MEG-01)

Given the extensive validation of the pyrazolo[3,4-d]pyrimidine class in Bcr-Abl-driven leukemia cell lines [2], the target compound is well-suited for integration into antiproliferative screening cascades using K-562 (chronic myeloid leukemia), KU-812, and MEG-01 cells. Its physicochemical properties (MW 374.2, XLogP3 5.1) predict adequate cell permeability for intracellular target engagement [5]. Parallel testing alongside established clinical benchmarks (dasatinib, bosutinib) and series-internal reference compounds allows quantitative contextualization of both potency and therapeutic window [6].

Structure-Based Lead Optimization: Scaffold-Hopping and Fragment Replacement Campaigns

The target compound serves as an ideal starting point for medicinal chemistry optimization programs targeting the Src/Abl dual inhibition phenotype. Its moderate molecular weight (374.2) and low rotatable bond count (3) provide ample property space for synthetic elaboration without violating drug-likeness thresholds [5]. The conserved N1-(3,4-dichlorophenyl) anchor, validated by Manetti et al. (2008) to contribute up to one order of magnitude in Abl affinity [1], can be retained while the N4-(3-fluorophenyl) group serves as a vector for parallel library synthesis exploring diverse aryl, heteroaryl, and alkylamino C4 substitutions guided by molecular docking into published Src and Abl co-crystal structures [1][6].

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